Chemosensitizer Activity in NSCLC: Synergy with Cisplatin via mTOR/E2F1/FANCD2 Axis Suppression
Arnicolide C (ArC) functions as a chemosensitizing agent in non-small cell lung cancer (NSCLC) cells, demonstrating synergistic cytotoxic effects with DNA cross-linking drugs including cisplatin and mitomycin C [1]. ArC treatment markedly decreased FANCD2 expression in NSCLC cells, thereby attenuating cisplatin-induced FANCD2 nuclear foci formation and leading to enhanced DNA damage and apoptosis [1]. Mechanistically, ArC inhibited the mTOR pathway and attenuated mTOR-mediated expression of E2F1, a critical transcription factor of FANCD2 [1]. Co-administration of ArC and cisplatin exerted synergistic anticancer effects in the A549 xenograft mouse model by suppressing mTOR/FANCD2 signalling in tumor tissues [1]. This chemosensitizing property represents a functional differentiation: neither arnicolide D nor brevilin A has been reported to exhibit this mTOR/E2F1/FANCD2 axis-mediated chemosensitization activity [2].
| Evidence Dimension | Chemosensitization mechanism and synergy with DNA cross-linking agents |
|---|---|
| Target Compound Data | Synergistic cytotoxic effects with cisplatin and mitomycin C; suppression of mTOR/E2F1/FANCD2 axis; synergistic anticancer effects in A549 xenograft mouse model |
| Comparator Or Baseline | Arnicolide D and brevilin A (sesquiterpene lactones from same Centipeda minima source) |
| Quantified Difference | Unique chemosensitization property not reported for comparator compounds |
| Conditions | NSCLC cells; A549 xenograft mouse model; combination with cisplatin or mitomycin C |
Why This Matters
This unique chemosensitizing activity provides a scientific basis for selecting arnicolide C over other Centipeda minima sesquiterpene lactones in combinatorial oncology research programs investigating cisplatin or mitomycin C combination strategies.
- [1] Arnicolide C as a novel chemosensitizer to suppress mTOR/E2F1/FANCD2 axis in non-small cell lung cancer. Br J Pharmacol. 2024. View Source
- [2] Liu YQ, et al. Promising anticancer activities and mechanisms of action of active compounds from the medicinal herb Centipeda minima (L.) A. Braun & Asch. Phytomedicine. 2022. View Source
